

(4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol

Cat. No.: B104962

[Get Quote](#)

An In-depth Technical Guide on **(4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol**

This guide provides comprehensive technical information on **(4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol**, a key intermediate in the synthesis of various pharmaceutical compounds. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

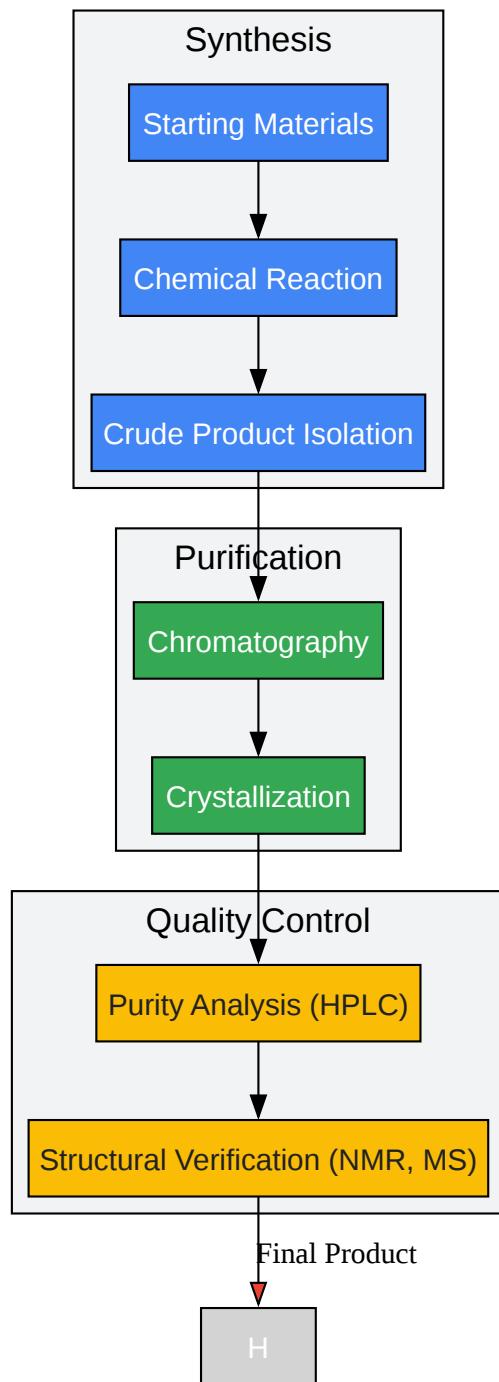
Chemical Identity and Properties

(4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol is a substituted pyridine derivative. Its molecular structure and properties are fundamental to its role in chemical synthesis.

Molecular Information

The key molecular identifiers for this compound are summarized in the table below. It is important to distinguish between the free amine form and its hydrochloride salt, as their properties differ.

Identifier	(4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol	(4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol Hydrochloride
Molecular Formula	C11H17NO3 ^{[1][2]}	C11H18CINO3 ^{[3][4]}
Molecular Weight	211.26 g/mol ^{[1][2]}	247.72 g/mol ^{[3][4]}
CAS Number	118175-10-3 ^{[1][2][5]}	675198-19-3 ^{[3][4][6][5]}


Synthesis and Purification

The synthesis of **(4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol** typically involves a multi-step process, which is outlined in the workflow diagram below. The purification of the final product is crucial to ensure its suitability for subsequent pharmaceutical applications.

Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis and quality control of **(4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol**.

Synthetic Workflow for (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis, purification, and quality control of the target compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **(4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol** are often proprietary or described in specific patents and scientific literature. The following provides a general outline of methodologies that would be employed.

General Synthesis Protocol

A typical synthesis would involve the reaction of a suitably substituted pyridine precursor with 3-methoxypropoxy chloride under basic conditions. The reaction progress would be monitored by Thin Layer Chromatography (TLC). Upon completion, the crude product is extracted and then purified.

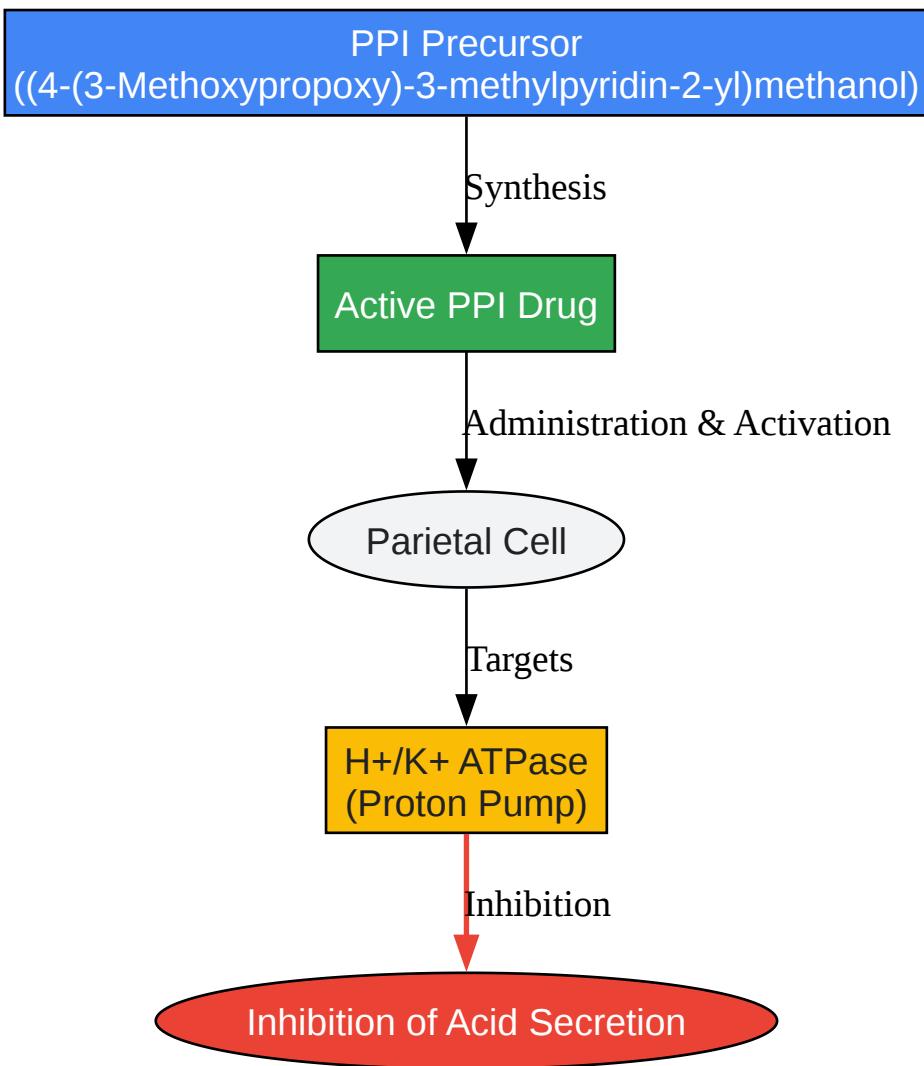
Purification by Column Chromatography

The crude product is dissolved in a minimal amount of a suitable solvent and loaded onto a silica gel column. Elution is performed using a solvent gradient, typically a mixture of hexane and ethyl acetate, to separate the desired compound from impurities.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

- Column: C18 reverse-phase column
- Mobile Phase: A gradient of acetonitrile and water
- Detection: UV at 254 nm
- Injection Volume: 10 μ L
- Flow Rate: 1.0 mL/min

Structural Elucidation


- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra are recorded to confirm the chemical structure.
- Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.

Applications in Drug Development

(4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol is a crucial intermediate in the synthesis of proton pump inhibitors (PPIs).^{[1][2][6]} Specifically, it is used to prepare 2-[(4-alkoxypyrid-2-yl)methylthio]benzimidazoles, -benzothiazoles, and -benzoxazoles, which are investigated as ulcer inhibitors.^{[1][2][6]}

The signaling pathway for proton pump inhibitors, for which this compound is a precursor, is illustrated below.

Proton Pump Inhibitor Mechanism of Action

[Click to download full resolution via product page](#)

Caption: Simplified pathway showing the role of the precursor in the synthesis of an active PPI.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 2-Hydroxymethyl-3-methyl-4-(3-methoxy propanoxyz)pyridine | 118175-10-3 [chemicalbook.com]
- 3. 2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride | C11H18ClNO3 | CID 24212924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-(3-Methoxypropoxy)-3-methylpyridine-2-methanol Hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompas.com]
- 5. (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol Hydrochloride [lgcstandards.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- To cite this document: BenchChem. [(4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b104962#4-3-methoxypropoxy-3-methylpyridin-2-yl-methanol-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com